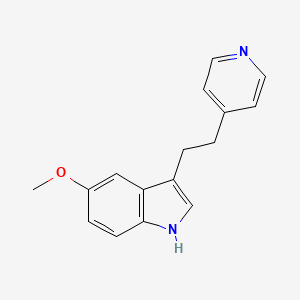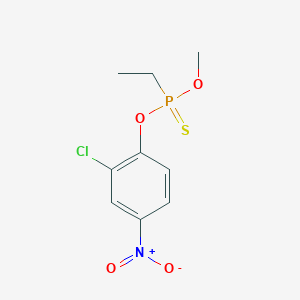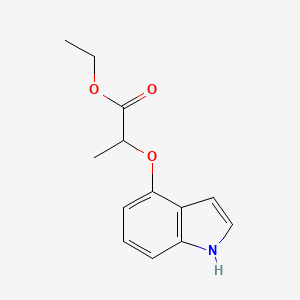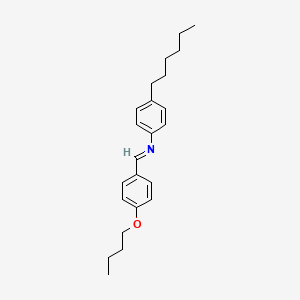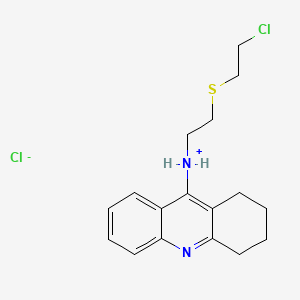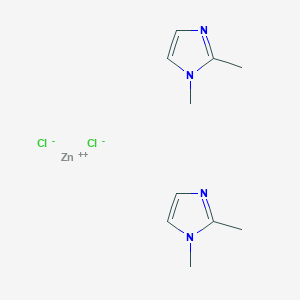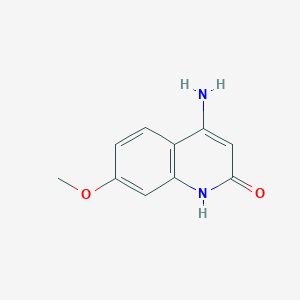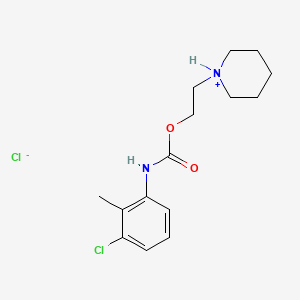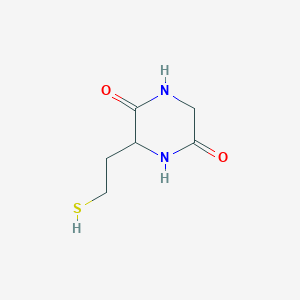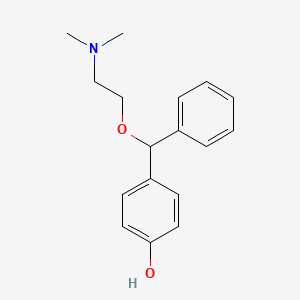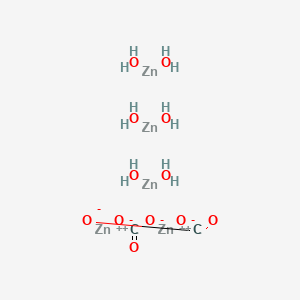
Zinc hydroxide carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Zinc hydroxide carbonate can be synthesized through several methods:
Precipitation Method: This involves the reaction of zinc salts (such as zinc nitrate or zinc sulfate) with ammonium carbonate under controlled conditions.
Hydrothermal Method: This method involves the hydrothermal treatment of zinc salts and ammonium carbonate in an aqueous solution.
Microemulsion Method: In this technique, this compound nanoparticles are synthesized using a reverse microemulsion system.
Analyse Des Réactions Chimiques
Zinc hydroxide carbonate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form zinc oxide and carbon dioxide.
Reaction with Acids: this compound reacts with acids to form zinc salts, water, and carbon dioxide.
Reaction with Alkalis: This compound can react with strong alkalis, such as sodium hydroxide, to form soluble zincate ions.
Applications De Recherche Scientifique
Zinc hydroxide carbonate has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in gas sensors, photocatalysts, and dye-sensitized solar cells
Environmental Science: This compound is used in the removal of heavy metals from wastewater due to its high adsorption capacity.
Energy Storage: This compound is used in the development of high-performance electrode materials for supercapacitors.
Mécanisme D'action
The mechanism of action of zinc hydroxide carbonate primarily involves its decomposition to zinc oxide, which exhibits various functional properties. For instance, zinc oxide nanoparticles derived from this compound have a high surface area and porosity, making them effective in applications such as gas sensing and catalysis . The decomposition process involves the release of carbon dioxide and water, leading to the formation of zinc oxide with a retained morphology .
Comparaison Avec Des Composés Similaires
Zinc hydroxide carbonate can be compared with other zinc compounds, such as zinc oxide and zinc hydroxide:
Zinc Oxide: Zinc oxide is a widely used compound with applications in rubber, ceramics, and paints. This compound can be thermally decomposed to produce zinc oxide, which retains the morphology of the precursor.
Zinc Hydroxide: Zinc hydroxide is an amphoteric compound that can dissolve in both acids and alkalis.
Propriétés
Formule moléculaire |
C2H12O12Zn5 |
|---|---|
Poids moléculaire |
555.0 g/mol |
Nom IUPAC |
dizinc;zinc;dicarbonate;hexahydrate |
InChI |
InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;;;;2*+2/p-4 |
Clé InChI |
YVEWQBBNXXNHKX-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.[Zn].[Zn].[Zn].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


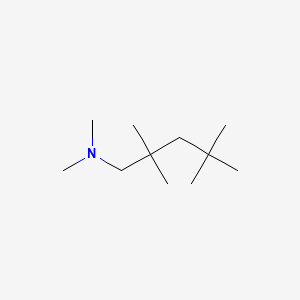
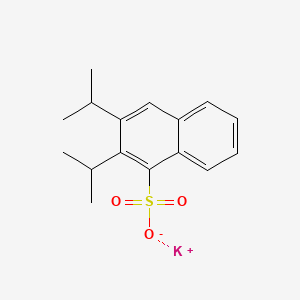
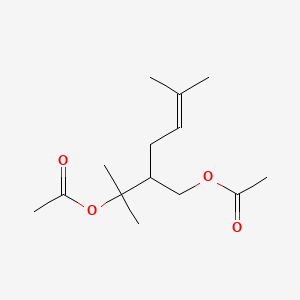
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
